Fluorescent red 630 reactive
Description
Significance of Reactive Fluorescent Dyes in Biological and Chemical Sciences
Reactive fluorescent dyes are indispensable tools in the biological and chemical sciences, enabling researchers to visualize and quantify specific molecules within complex biological systems. the-scientist.com These dyes are organic molecules capable of absorbing light at one wavelength and emitting it at a longer wavelength, a phenomenon known as fluorescence. bioacts.com Their utility lies in their ability to be chemically attached, or conjugated, to biomolecules such as proteins, antibodies, nucleic acids, and peptides. abpbio.combiomol.com This labeling process transforms non-fluorescent biological entities into fluorescent ones, allowing for their detection with high sensitivity and selectivity. bioacts.com
The applications of reactive fluorescent dyes are vast and span numerous research fields including cell biology, immunology, and molecular biology. abpbio.com They are fundamental to techniques like immunochemistry, fluorescence in situ hybridization (FISH), cell tracing, and receptor binding studies. biomol.com By tagging specific molecules, scientists can study cellular structures, track dynamic processes, and measure molecular interactions. lumiprobe.com For instance, amine-reactive dyes are frequently used due to the abundance of amino groups in biomolecules, while thiol-reactive dyes are employed to probe protein structure and function. biomol.com The development of a wide spectrum of these dyes has been crucial for multicolor experiments, allowing for the simultaneous detection of multiple targets. nih.gov
Historical Context of Red-Emitting Fluorophores in Research Advancement
The history of fluorescent dyes dates back to the 19th century, with the synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer. fluorofinder.combiotium.com This was followed by the development of rhodamine dyes in 1887, which offered red-shifted spectra. fluorofinder.com However, the application of these early dyes in biological research was hampered by issues such as significant autofluorescence from tissues in the green wavelength range, which lowered image contrast. biotium.com
This challenge spurred the development of red-emitting fluorophores, which emit light at longer wavelengths. biotium.com These dyes are particularly valuable because they minimize the interference from cellular autofluorescence, which is typically in the blue and green spectral regions, and allow for deeper tissue penetration. nih.govbiotium.comrsc.org The advancement of red-emitting dyes, such as rhodamine derivatives and later cyanine (B1664457) dyes, provided researchers with more photostable and pH-insensitive options. biotium.com The introduction of sulfonated cyanine dyes in the 1990s further improved aqueous solubility and reduced dye-to-dye quenching, expanding their utility in biological applications. biotium.com The continuous development of novel red-emitting fluorophores, including those excitable by red laser lines, has been pivotal for advancing modern fluorescence microscopy techniques. nih.gov
Classification and General Characteristics of Fluorescent Red 630 Reactive within Dye Families
This compound belongs to a class of red-emitting fluorescent dyes designed for excitation by red lasers, such as He/Ne lasers (633 nm) and diode lasers (635–650 nm). sigmaaldrich.com While some sources identify its chromophore as being based on a bridged hemicyanine, other commercially available dyes with similar spectral properties fall under the BODIPY (boron-dipyrromethene) family. sigmaaldrich.combio-techne.comtocris.com
BODIPY dyes are known for their high fluorescence quantum yields, large extinction coefficients, and relative insensitivity to changes in pH and solvent polarity. bio-techne.comtocris.comabpbio.comabpbio.com They typically exhibit narrow emission bandwidths and have relatively long excited-state lifetimes, which is advantageous for applications like fluorescence polarization assays and two-photon excitation microscopy. bio-techne.comtocris.comabpbio.com Some variants of these dyes are hydrophobic, making them suitable for labeling lipids and cell membranes. bio-techne.comtocris.com
The "reactive" designation of Fluorescent Red 630 indicates that the dye molecule has been modified to include a functional group that can form a stable covalent bond with a target biomolecule. A common reactive group is the N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules. biomol.combio-techne.comtocris.com Some formulations include a spacer arm, such as a seven-atom aminohexanoyl ("X") spacer, between the fluorophore and the reactive group to minimize potential interactions that could affect the fluorescence properties of the dye or the function of the labeled molecule. bio-techne.comtocris.com
Overview of Principal Research Applications and Methodological Utility
The primary utility of this compound and similar red-emitting dyes lies in their application as fluorescent labels in a variety of biological research methods. Their bright fluorescence and red-shifted emission make them highly suitable for techniques requiring high sensitivity and low background interference. nih.gov
Key research applications include:
Fluorescence Microscopy: These dyes are extensively used for high-resolution imaging of cellular structures and dynamic processes. lumiprobe.comaxispharm.com Their photostability allows for prolonged imaging sessions. lumiprobe.comaxispharm.com
Flow Cytometry: The bright and distinct signals provided by these dyes are ideal for cell sorting and phenotyping in immunological and cellular studies. lumiprobe.comaxispharm.com
Fluorescence Polarization Assays: The relatively long excited-state lifetime of dyes in this spectral range makes them valuable for studying molecular binding interactions. bio-techne.comtocris.comabpbio.com
Förster Resonance Energy Transfer (FRET): These dyes can be used in FRET-based assays to investigate molecular interactions and dynamics with high sensitivity. lumiprobe.com
Labeling of Biomolecules: The reactive form, often an NHS ester, allows for the efficient labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides. biomol.comlumiprobe.com
A notable characteristic of some dyes in this class is the significant increase in fluorescence quantum yield and lifetime upon conjugation to a target molecule, such as a protein. sigmaaldrich.com This property can enhance the signal-to-noise ratio in detection assays.
Properties and Research Findings of Fluorescent Red 630 and Related Dyes
The following table summarizes the optical and chemical properties of Fluorescent Red 630 and spectrally similar reactive dyes, which are often used interchangeably in research applications.
| Property | Value / Characteristic | Source(s) |
| Excitation Maximum (λabs) | ~625 - 632 nm | bio-techne.comtocris.comabpbio.comthermofisher.comthermofisher.com |
| Emission Maximum (λem) | ~640 - 647 nm | bio-techne.comtocris.comabpbio.comthermofisher.comthermofisher.com |
| Molar Extinction Coefficient (ε) | ~101,000 - 120,000 M⁻¹cm⁻¹ | sigmaaldrich.comtocris.comrndsystems.com |
| Fluorescence Quantum Yield (φ) | Can be low in aqueous media, but increases significantly upon conjugation. Some variants have high quantum yields (e.g., 0.91). | sigmaaldrich.comtocris.comrndsystems.com |
| Reactive Group | Typically N-hydroxysuccinimidyl (NHS) ester for reacting with primary amines. | bio-techne.comtocris.comabpbio.com |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. abpbio.com Sulfonated versions have increased water solubility. nih.gov | nih.govabpbio.com |
| Key Features | Bright, far-red fluorescence. abpbio.comabpbio.com Relatively insensitive to pH changes. bio-techne.comtocris.com Photostable. lumiprobe.comaxispharm.com | lumiprobe.combio-techne.comtocris.comabpbio.comabpbio.comaxispharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C40H49N3O8S |
|---|---|
Molecular Weight |
731.9 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O8S/c1-8-41(9-2)28-17-19-30-27(24-35(39(3,4)5)50-33(30)25-28)14-13-15-34-40(6,7)31-26-29(52(47,48)49)18-20-32(31)42(34)23-12-10-11-16-38(46)51-43-36(44)21-22-37(43)45/h13-15,17-20,24-26H,8-12,16,21-23H2,1-7H3 |
InChI Key |
PHHUECZJTSYKRH-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC |
Origin of Product |
United States |
Chemical Foundation and Synthetic Methodologies
Structural Design Principles of Reactive Fluorophores
The design of reactive fluorophores, such as Fluorescent Red 630, is a nuanced process that balances the photophysical properties of a light-emitting chromophore with the chemical reactivity needed for conjugation to target molecules. This design hinges on the seamless integration of the fluorescent core and a reactive group, often modulated by a spacer element to ensure optimal performance.
The fundamental structure of a reactive fluorophore consists of a chromophore, the component responsible for absorbing and emitting light, and a reactive moiety that forms a covalent bond with a target molecule. rsc.org The chromophore's electronic properties dictate the excitation and emission wavelengths. rsc.org In the case of cyanine (B1664457) dyes, a class to which many red-emitting fluorophores belong, the chromophore is typically a polymethine chain flanked by two nitrogen-containing heterocyclic rings. lew.roresearchgate.net The length of this chain is a key determinant of the dye's color; longer chains result in absorption and emission at longer wavelengths. lookchem.com
The reactive moiety is a chemically active group designed to react with specific functional groups on a target molecule, such as the primary amines of lysine (B10760008) residues or the thiols of cysteine residues in proteins. montana.edu The challenge in designing these molecules lies in ensuring that the reactive group does not significantly interfere with the chromophore's fluorescent properties, and conversely, that the bulky chromophore does not sterically hinder the reactive group from accessing its target. gencefebio.com The placement of the reactive group on the chromophore is therefore a critical design consideration. google.com
A spacer, or linker, is often incorporated between the chromophore and the reactive moiety to enhance conjugation efficiency. gencefebio.com These spacers can serve several critical functions:
Reducing Steric Hindrance: A spacer physically separates the bulky fluorophore from the reactive group, which can prevent the fluorophore from sterically blocking the reactive site on the target molecule. gencefebio.com This separation can lead to improved hybridization efficiency and specificity. gencefebio.com
Improving Flexibility and Accessibility: Flexible linkers can increase the rotational freedom of the reactive group, enhancing its ability to orient correctly and react with the target functional group. gencefebio.com This increased flexibility can improve accessibility to target molecules and enhance binding kinetics. gencefebio.com
Minimizing Quenching: In some instances, direct attachment of a fluorophore to a target molecule can lead to quenching, or a reduction in fluorescence intensity. A spacer can distance the fluorophore from quenching species on the target's surface. nih.govrsc.org Studies have shown that the absence of a spacer can lead to quenching of the fluorophore when it binds deeper into a protein. nih.gov
The length and composition of the spacer are critical design parameters. For instance, polyethylene (B3416737) glycol (PEG) based spacers are commonly used due to their hydrophilicity and flexibility. nih.gov Research has shown that spacer length can have a significant impact on the properties of the resulting conjugate, with optimal lengths often being a balance between providing sufficient separation and avoiding excessive flexibility that could lead to undesirable interactions. nih.govacs.org The choice of an appropriate spacer is therefore crucial for optimizing the performance of a reactive fluorophore. nih.gov
Synthetic Pathways for Fluorescent Red 630 Reactive and its Derivatives
The synthesis of complex reactive fluorophores like this compound, a bridged hemicyanine, involves multi-step processes that begin with the formation of the core heterocyclic structures and culminate in the introduction of a reactive group for bioconjugation.
The synthesis of cyanine dyes, a broad class that includes structures similar to Fluorescent Red 630, traditionally involves the condensation of two heterocyclic precursors. acs.org A common method is the "hemicyanine method," which proceeds in two main stages. unito.it First, a hemicyanine intermediate is formed. This intermediate is then activated, often by N-acylation, to facilitate an efficient reaction with a second quaternary salt to yield the final asymmetric cyanine dye. unito.it
The general mechanism for forming symmetrical cyanine dyes often starts with the deprotonation of a quaternary ammonium (B1175870) salt at the α or γ methyl group, creating a nucleophilic methylene (B1212753) unit. unito.it For asymmetric cyanine dyes, the synthesis is more complex, aiming to prevent the formation of undesired symmetric byproducts. researchgate.netacs.org This often requires careful control of reaction conditions and stoichiometry. acs.org For pentamethine cyanine dyes, precursors like malondialdehyde dianilide derivatives are commonly used to form the polymethine bridge. unito.it
A modular approach to cyanine dye synthesis has been developed to address challenges such as the decomposition of temperature-sensitive functional groups. acs.orgnih.gov This strategy involves synthesizing the core dye structure first and introducing the delicate functional groups in the final steps of the synthesis. acs.orgnih.gov
Once the core fluorophore is synthesized, a reactive group is introduced to enable covalent labeling of biomolecules. The choice of reactive group depends on the target functional group on the biomolecule.
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used to label primary amines, such as those found on lysine residues in proteins. springernature.comresearchgate.net The synthesis of an NHS ester derivative typically involves activating a carboxylic acid group on the fluorophore. This can be achieved by reacting the carboxylic acid-functionalized dye with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like pyridine. researchgate.net Another common method is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (NHS). acs.org Due to the potential for hydrolysis, active NHS esters are often prepared immediately before use. lookchem.com
Maleimides: Maleimide (B117702) groups are highly selective for thiol (sulfhydryl) groups, such as those on cysteine residues in proteins. montana.edumedchemexpress.com The synthesis of a maleimide-functionalized dye often involves coupling a maleimide-containing building block to the fluorophore core. For example, a fluorophore with a primary amine can be reacted with a maleimide that has an N-hydroxysuccinimide ester group. This creates a stable amide linkage between the fluorophore and the maleimide moiety. The development of zwitterionic cyanine dyes with maleimide functionality has been a strategy to overcome issues like protein precipitation during labeling. montana.edu
The following table summarizes common reactive groups and their target functionalities:
| Reactive Group | Target Functional Group |
| N-Hydroxysuccinimide (NHS) ester | Primary amines (-NH2) |
| Maleimide | Thiols / Sulfhydryls (-SH) |
| Isothiocyanate | Primary amines (-NH2) |
| Azide | Alkynes (via Click Chemistry) |
Research continues to focus on developing more efficient and versatile synthetic routes for fluorescent dyes. One area of innovation is solid-phase synthesis. unito.it This technique involves immobilizing one of the precursors onto a solid support, such as a resin. unito.it The subsequent reactions to build the dye molecule are then carried out on this support, with excess reagents and byproducts being easily washed away. The final dye is then cleaved from the resin. This method can lead to high yields and purity. unito.it
Another approach involves multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product. rsc.org This "chromophore concept" can generate the entire π-electron system and the molecular scaffold simultaneously from simple precursors. rsc.org
Furthermore, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for labeling. soton.ac.uk This involves synthesizing an alkyne-modified dye and an azide-modified biomolecule, which then react with high efficiency and specificity. soton.ac.uk This method offers an alternative to traditional NHS ester or maleimide chemistry. soton.ac.uk
Researchers are also exploring ways to improve the photostability and quantum yield of dyes through structural modifications, such as introducing rigid groups like N-p-carboxybenzyl into the indolenine rings of cyanine dyes. lookchem.com These novel strategies aim to produce fluorophores with improved properties and to simplify the synthesis and purification processes. acs.org
Purification Techniques for Synthesized this compound Compounds
The purification of synthesized this compound compounds is a critical step to ensure their suitability for research applications, particularly in bioconjugation where purity directly impacts labeling efficiency and experimental outcomes. The crude product of a typical synthesis contains the desired reactive dye, unreacted starting materials, reaction byproducts, and potentially non-reactive or isomeric forms of the dye. Effective purification strategies are therefore essential to isolate the active compound.
Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)
Chromatographic techniques are powerful tools for purifying fluorescent dyes due to their ability to separate compounds based on differences in their physical and chemical properties, such as polarity, charge, and size.
High-Performance Liquid Chromatography (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for both the analysis and purification of reactive fluorescent dyes. ubfc.frnih.govtandfonline.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govrsc.org The separation is based on the hydrophobic interactions between the dye molecules and the stationary phase.
A typical purification protocol involves dissolving the crude product in a suitable solvent and injecting it into the HPLC system. A gradient elution is often employed, where the composition of the mobile phase is changed over time to effectively separate the desired compound from impurities. nih.gov For instance, a gradient of water and a more nonpolar organic solvent like acetonitrile, often containing an additive like trifluoroacetic acid (TFA) to improve peak shape, is common. nih.gov The fractions containing the pure dye, identified by a fluorescence or UV-Vis detector, are collected. nih.gov For red fluorescent dyes like rhodamine derivatives, detection is often set at their maximum absorption wavelength. rsc.org
Table 1: Example HPLC Parameters for Purifying Reactive Red Fluorescent Dyes
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Column | Reversed-Phase (RP) C18 | nih.gov |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | Fluorescence (e.g., Ex: ~630 nm, Em: ~650 nm) or UV-Vis | nih.govnih.gov |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B | nih.gov |
Column Chromatography: For larger-scale purifications, traditional column chromatography using silica (B1680970) gel is a common and cost-effective method. thieme-connect.comnih.govresearchgate.net The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of solvents, such as dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol, is often used. aip.orgrsc.org The polarity of the eluent is carefully optimized to allow the desired compound to move down the column at a different rate than the impurities. For highly polar dyes like rhodamines, pre-washing the silica gel with a polar solvent like methanol may be necessary to prevent irreversible adsorption. nih.gov Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. researchgate.net
Dialysis and Precipitation Techniques
Dialysis: Dialysis is a technique primarily used for purifying dye-protein conjugates after the labeling reaction. nih.govnih.gov It separates the large, labeled protein from small, unreacted dye molecules. The conjugate solution is placed in a dialysis bag made of a semi-permeable membrane, which is then suspended in a large volume of buffer. thermofisher.com The membrane's pores allow small molecules like free dye and salts to pass through into the surrounding buffer, while retaining the much larger protein-dye conjugate. thermofisher.comthermofisher.com The buffer is changed several times to ensure complete removal of the free dye. However, for non-sulfonated, more hydrophobic dyes, precipitation of the dye or the conjugate can be a problem during dialysis. researchgate.net
Precipitation: Precipitation can be used to purify the dye itself or its conjugates. For oligonucleotide labeling, ethanol (B145695) precipitation is a common first step to separate the labeled nucleic acid from the bulk of the free dye. thermofisher.com The principle relies on the differential solubility of the components. For example, adding a non-solvent or changing the pH can cause the desired product to precipitate out of the solution while impurities remain dissolved, or vice-versa. tandfonline.comtandfonline.com Some purification methods for fluorescent dyes involve dissolving the crude mixture in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then precipitating the dye by adding a different solvent, such as n-butanol. researchgate.net
Characterization of Purity for Research Applications
Ensuring the purity of this compound dye is paramount for its effective use in research. Several analytical techniques are employed to confirm the identity and purity of the final product.
Spectroscopic Methods:
UV-Visible Absorption and Fluorescence Spectroscopy: These are fundamental techniques for characterizing any fluorescent dye. The absorption spectrum identifies the wavelength of maximum absorption (λ_max), which is crucial for determining the optimal excitation wavelength. The fluorescence emission spectrum identifies the wavelength of maximum emission (λ_em). researchgate.netbohrium.com The absence of absorption peaks from starting materials or byproducts is an indicator of purity. For BODIPY 630/650, a related dye, the excitation/emission maxima are around 625/640 nm, respectively. fishersci.caabpbio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized dye. bohrium.comnih.govmdpi.com The spectra provide detailed information about the arrangement of atoms in the molecule, confirming that the desired synthesis has occurred and that the structure is correct.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, providing definitive confirmation of its elemental composition and identity. ubfc.frresearchgate.netnih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for assessing purity. rsc.orgnih.gov A pure compound should ideally appear as a single, sharp peak in the chromatogram under various detection conditions. tandfonline.com The presence of multiple peaks indicates impurities.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and assess the purity of column chromatography fractions. researchgate.net A pure compound should appear as a single spot on the TLC plate.
The combination of these techniques provides a comprehensive characterization of the synthesized this compound compound, ensuring its high purity and suitability for demanding research applications like fluorescence microscopy, flow cytometry, and bioconjugation.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetonitrile |
| BODIPY 630/650 |
| Dichloromethane |
| Dimethyl sulfoxide (DMSO) |
| Ethanol |
| Ethyl acetate |
| This compound |
| Methanol |
| n-Butanol |
| Rhodamine |
| Trifluoroacetic acid (TFA) |
Reactive Chemistry and Bioconjugation Principles
Amine-Reactive Conjugation Mechanisms
Primary amines (-NH2), found at the N-terminus of polypeptides and on the side chains of lysine (B10760008) residues, are common targets for bioconjugation. thermofisher.comaatbio.com Their general accessibility on protein surfaces makes them ideal for labeling without causing significant protein denaturation. thermofisher.com
The most prevalent method for targeting primary amines involves the use of N-hydroxysuccinimide (NHS) esters. abpbio.comthermofisher.com Fluorescent Red 630 is frequently functionalized as an NHS ester, such as in BODIPY 630/650 NHS Ester. abpbio.com This reactive group readily couples with primary amines on proteins, amine-modified oligonucleotides, and other molecules under slightly alkaline conditions (typically pH 7.2-8.5). abpbio.comthermofisher.com The reaction proceeds via nucleophilic attack by the unprotonated amine on the NHS ester, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com This chemistry is a cornerstone of bioconjugation due to its reliability and the stability of the resulting linkage. thermofisher.comthermofisher.com
Table 1: Characteristics of Fluorescent Red 630 NHS Ester
| Property | Description | Source(s) |
|---|---|---|
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | abpbio.com, lumiprobe.com, tocris.com |
| Target | Primary amines (e.g., lysine side chains, N-terminus of proteins) | abpbio.com, thermofisher.com, aatbio.com |
| Bond Formed | Stable amide bond | thermofisher.com |
| Typical Reaction pH | 7.2 - 9.0 | aatbio.com, thermofisher.com |
| Common Derivatives | BODIPY 630/650 NHS Ester, BDP 630/650-X-NHS ester | abpbio.com, lumiprobe.com |
The efficiency of conjugating Fluorescent Red 630 NHS ester to a protein is influenced by several factors. The reaction should be performed in amine-free buffers, such as phosphate-buffered saline (PBS), as buffers like Tris would compete for reaction with the dye. aatbio.comthermofisher.com
Key optimization parameters include:
pH: The reaction is pH-dependent. While the amine must be deprotonated to be nucleophilic, higher pH levels (approaching 9.0) also accelerate the hydrolysis of the NHS ester, which competes with the conjugation reaction. aatbio.com An optimal balance is typically found between pH 7.2 and 8.5.
Protein Concentration: For efficient labeling, protein concentrations of at least 2 mg/mL are recommended. thermofisher.com More dilute protein solutions can reduce labeling efficiency as the rate of NHS-ester hydrolysis becomes more significant. aatbio.com
Dye-to-Protein Ratio: The molar ratio of dye to protein must be optimized for each specific application. Variations in the reactivity of both the protein and the labeling reagent can occur, necessitating adjustments to achieve the desired degree of labeling. thermofisher.com
Reaction Time and Temperature: Conjugation reactions are typically carried out at room temperature for about one hour with continuous stirring. thermofisher.com
The hydrophobic nature of some BODIPY dyes can be a consideration, although once conjugated, the resulting bioconjugates generally function well in aqueous environments for applications like microscopy and flow cytometry. lumiprobe.com
Steric hindrance can occur when the bulky fluorophore structure impedes the interaction between the reactive group and the target functional group on the biomolecule. conicet.gov.ar To overcome this, derivatives of Fluorescent Red 630 are available that incorporate a spacer arm between the dye and the reactive moiety. lumiprobe.com A common example is an aminohexanoyl linker, as seen in BDP 630/650-X-NHS ester. lumiprobe.com This flexible spacer increases the distance between the dye and the target amine, reducing steric interference and improving conjugation efficiency. lumiprobe.comthermofisher.com The introduction of such linkers can be crucial for labeling sterically hindered sites on a protein without altering its structure or function. conicet.gov.ar
Thiol-Reactive Conjugation Mechanisms
Thiol (or sulfhydryl) groups, primarily found on cysteine residues within proteins, offer a more specific target for conjugation than primary amines because they are less abundant on most protein surfaces. thermofisher.comabberior.shop
For thiol-reactive labeling, Fluorescent Red 630 is often equipped with a maleimide (B117702) functional group. abberior.shoplumiprobe.com Dyes such as BDP 630/650 maleimide and abberior STAR 635 maleimide are designed for this purpose. abberior.shoplumiprobe.com The maleimide group reacts with free sulfhydryl groups, typically in a pH range of 6.5-7.5, to form a stable thioether bond. promega.com This reaction is highly specific and efficient, making it a preferred method for site-specific labeling of proteins, especially when cysteine residues have been strategically introduced via genetic engineering. abberior.shopplos.org In some cases, disulfide bonds in a protein's hinge region can be reduced using agents like DTT or TCEP to generate free thiols for conjugation. promega.com
Table 2: Characteristics of Fluorescent Red 630 Maleimide
| Property | Description | Source(s) |
|---|---|---|
| Reactive Group | Maleimide | lumiprobe.com, abberior.shop, fluorofinder.com |
| Target | Thiol/Sulfhydryl groups (e.g., cysteine residues) | lumiprobe.com, abberior.shop |
| Bond Formed | Stable thioether bond | promega.com |
| Typical Reaction pH | 6.5 - 7.5 | promega.com |
| Common Derivatives | BDP 630/650 maleimide, abberior STAR 635 maleimide, Janelia Fluor® 630b, Maleimide | lumiprobe.com, abberior.shop, fluorofinder.com |
The reaction between a maleimide and a thiol is highly selective, which minimizes non-specific labeling of other amino acid residues. plos.orgbiotium.com This specificity is a key advantage of thiol-reactive chemistry, allowing for more controlled and homogenous bioconjugate populations compared to amine-reactive methods. acs.org To ensure high efficiency, it is recommended to perform the labeling with freshly prepared samples to prevent the oxidation of free thiols, which would render them unreactive. abberior.shop The inclusion of a chelating agent like EDTA in the buffer can help prevent metal-catalyzed oxidation of the sulfhydryl groups. promega.com While maleimides are highly selective for thiols, they can, under certain conditions, react with primary amines at high pH, though the rate is significantly slower than the reaction with thiols. Therefore, maintaining the recommended pH range of 6.5-7.5 is crucial for ensuring specificity.
Conjugation to Diverse Biomolecules for Research Probes
Fluorescently labeled antibodies are indispensable tools for visualizing specific proteins in research applications like immunofluorescence microscopy and fluorescent Western blotting. baseclick.eubio-rad-antibodies.com Reactive derivatives of Fluorescent Red 630, typically functionalized as succinimidyl (NHS) esters or maleimides, are used to covalently attach the dye to antibodies or other proteins. gattaquant.comabpbio.com
NHS esters are highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins. stratech.co.ukaatbio.com The reaction forms a stable amide bond. Antibody labeling kits often utilize this chemistry to conjugate dyes like Fluorescent Red 630 to primary or secondary antibodies. biotium.combiocompare.com Fluorescently conjugated secondary antibodies, which bind to primary antibodies, are commonly used to amplify the signal, as multiple secondary antibodies can bind to a single primary antibody, thereby increasing the number of fluorophores at the target site. bio-rad-antibodies.com
In immunofluorescence microscopy, cells or tissue sections are incubated with a primary antibody specific to the protein of interest. A secondary antibody conjugated with Fluorescent Red 630 is then used to bind to the primary antibody, allowing the localization of the target protein to be visualized as red fluorescence using a fluorescence microscope.
For fluorescent Western blotting, proteins from a sample are separated by size via gel electrophoresis and transferred to a membrane. The membrane is then incubated with a primary antibody, followed by a Fluorescent Red 630-conjugated secondary antibody. bio-rad-antibodies.com The signal is detected using an imaging system equipped with appropriate lasers and filters for the dye's excitation and emission wavelengths, offering a quantitative advantage over traditional chemiluminescent methods. stratech.co.uk Far-red fluorescent dyes are particularly advantageous for these applications because they operate in a spectral region where autofluorescence from biological samples is minimal, leading to a higher signal-to-noise ratio. baseclick.eu
Table 2: Applications of Fluorescent Red 630-Labeled Proteins and Antibodies
| Application | Principle | Common Reactive Group on Dye | Target on Biomolecule |
|---|---|---|---|
| Immunofluorescence (IF) | Visualization of protein localization in fixed cells or tissues. baseclick.eu | Succinimidyl (NHS) Ester | Primary amines (e.g., Lysine) on antibodies. aatbio.com |
| Fluorescent Western Blotting (WB) | Detection and quantification of specific proteins on a membrane. bio-rad-antibodies.com | Succinimidyl (NHS) Ester | Primary amines (e.g., Lysine) on antibodies. aatbio.com |
| Flow Cytometry | Analysis of protein expression on or in cells using fluorescently-labeled antibodies. baseclick.eu | Succinimidyl (NHS) Ester | Primary amines (e.g., Lysine) on antibodies. aatbio.com |
| Direct Protein Labeling | In vitro studies of protein dynamics and interactions. gattaquant.com | Maleimide | Thiol groups (e.g., Cysteine). |
The fluorescent labeling of oligonucleotides (short DNA or RNA strands) and larger nucleic acids is fundamental to a wide range of molecular biology techniques, including DNA sequencing, fluorescence in situ hybridization (FISH), and polymerase chain reaction (PCR). biosyn.combiosyn.com Fluorescent Red 630 reactive derivatives can be incorporated into nucleic acids using several established strategies.
One of the most common methods involves incorporating the dye during the automated chemical synthesis of the oligonucleotide. biosyn.com This is achieved using a phosphoramidite (B1245037) derivative of Fluorescent Red 630. The dye phosphoramidite can be added to the 5' end of the growing oligonucleotide chain. Internal labeling is also possible by using a modified nucleoside phosphoramidite that contains a reactive linker, to which the dye is attached post-synthesis. biosyn.com
Post-synthetic labeling is an alternative strategy where the oligonucleotide is first synthesized with a reactive functional group, such as an amine or an alkyne. biosyn.comthermofisher.com An amine-reactive Fluorescent Red 630 succinimidyl ester or an azide-modified version of the dye can then be conjugated to the modified oligonucleotide in solution. thermofisher.com This approach is particularly useful for dyes that are not stable under the chemical conditions of oligonucleotide synthesis. biosyn.com
Enzymatic methods are also used, especially for labeling larger DNA or RNA molecules. biosyn.com For example, fluorescently labeled deoxynucleoside triphosphates (dNTPs), such as a dUTP conjugated to Fluorescent Red 630, can be incorporated into DNA by enzymes like DNA polymerase during PCR or reverse transcription. biosyn.comthermofisher.com This results in a nucleic acid probe that is fluorescently labeled throughout its length.
Liposomes are spherical vesicles composed of a lipid bilayer, and they are widely used as models for cell membranes and as drug delivery vehicles. nih.govresearchgate.net Functionalizing liposomes and cell membranes with fluorescent dyes like Fluorescent Red 630 allows researchers to study membrane dynamics, integrity, and fusion events, as well as to track the cellular uptake of liposomes. nih.govacs.org
The most straightforward method for labeling a liposome (B1194612) is to incorporate a lipophilic (hydrophobic) derivative of the fluorescent dye directly into the lipid mixture before the liposomes are formed. nih.govuni-muenchen.de A dye like Fluorescent Red 630, if sufficiently hydrophobic, or a derivative conjugated to a lipid molecule (e.g., a fatty acid or a phospholipid headgroup), will spontaneously insert into the lipid bilayer and be stably retained. abpbio.com For example, dyes can be added to a solution of lipids, which is then dried to a film and rehydrated to form fluorescently labeled liposomes. nih.gov
Another strategy involves the covalent conjugation of a reactive Fluorescent Red 630 derivative to the surface of pre-formed liposomes. This requires the liposomes to be formulated with lipids that contain a reactive headgroup, such as an amine, thiol, or azide. A Fluorescent Red 630 dye with a complementary reactive group can then be added to the liposome suspension to achieve surface functionalization. researchgate.net This method is advantageous as it ensures the dye is located on the exterior of the liposome, which is often desirable for studying interactions with the cellular environment. researchgate.net A study demonstrated a method to functionalize the surface of liposomes by first inserting a conjugate molecule with a fluorescent docking station, which could then be used for further targeted modifications. researchgate.net
Viral Particle Modification in Research Constructs
The fluorescent labeling of viral particles is a critical technique in virology research, enabling the visualization and tracking of viruses to study their life cycle, including entry into host cells, replication, and assembly. nih.govnih.gov Covalent modification using reactive fluorescent dyes is a common strategy to attach a fluorophore to the viral surface. researchgate.net This approach typically involves the direct chemical conjugation of a dye to the protein components of the viral capsid or envelope. researchgate.net The selection of a fluorophore that emits in the far-red region of the spectrum (greater than 630 nm) is particularly advantageous for bioimaging as it minimizes interference from cellular autofluorescence, which is most prominent at shorter wavelengths. rsc.org
The bioconjugation process relies on reactive derivatives of fluorescent dyes that can form stable, covalent bonds with specific functional groups present on the amino acid residues of viral proteins. Two primary reactive chemistries are widely employed for this purpose: amine-reactive labeling and thiol-reactive labeling.
Amine-Reactive Labeling
A prevalent method for labeling viral surface proteins is the use of amine-reactive dyes. researchgate.net N-hydroxysuccinimidyl (NHS) esters are the most common amine-reactive functional groups used for this type of bioconjugation. abpbio.comabpbio.com These NHS esters react efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues, which are typically abundant and accessible on the surface of viral proteins. abpbio.comabpbio.com The reaction results in the formation of a stable amide bond, covalently linking the fluorescent dye to the protein.
Several far-red fluorescent dyes are available as NHS ester derivatives for this purpose. For instance, BODIPY 630/650 NHS Ester is a popular choice for conjugating this bright, far-red fluorophore to proteins and antibodies. abpbio.com Similarly, Andy Fluor™ 635 NHS Ester, a rhodamine-based dye with excitation near 630 nm, is designed for labeling primary amines on biomolecules. abpbio.com The resulting fluorescently labeled viral particles can then be used in various research applications, including fluorescence microscopy and flow cytometry. nih.govabpbio.com
Thiol-Reactive Labeling
An alternative strategy for viral particle modification is thiol-reactive labeling, which targets the sulfhydryl or thiol (-SH) groups of cysteine residues within viral proteins. Maleimide is a commonly used functional group for this purpose, reacting specifically with thiols to form a stable thioether bond. alpvhhs.cnlumiprobe.com This method can be highly specific if cysteine residues are less abundant or strategically located compared to lysine residues.
Dyes such as BDP 630/650 maleimide and pH630 Deep Red maleimide are designed for the fluorescent labeling of thiol groups on biomolecules. alpvhhs.cnlumiprobe.com The pH630 Deep Red dye is particularly interesting as it is designed to fluoresce brightly only in acidic environments, such as within late endosomes and lysosomes, making it a useful tool for specifically studying viral internalization pathways. alpvhhs.cn Research has also demonstrated the use of thiol-reactive dyes like DY630-maleimide for labeling the internal core of polymer microspheres, a technique analogous to labeling core structures of complex particles. nih.govplos.org
The modification of viral particles with reactive fluorescent dyes provides a powerful tool for researchers. By covalently attaching bright and photostable fluorophores, scientists can directly observe and quantify viral behavior in real-time within living cells and tissues, offering critical insights into the mechanisms of viral infection and pathogenesis. nih.govacs.org
Table 1: Properties of Representative Reactive Red Fluorescent Dyes
| Dye Family | Reactive Group | Target Functional Group | Excitation Max (nm) | Emission Max (nm) |
| BODIPY 630/650 | NHS Ester | Primary Amine (-NH₂) | ~625 | ~640 |
| Andy Fluor™ 635 | NHS Ester | Primary Amine (-NH₂) | ~630 | ~650 |
| BDP 630/650 | Maleimide | Thiol (-SH) | ~630 | ~650 |
| pH630 Deep Red | Maleimide | Thiol (-SH) | ~640 | ~655 |
| DY630 | Maleimide | Thiol (-SH) | Not specified | ~630 |
Advanced Methodologies and Applications in Biological Research
Cellular and Subcellular Imaging Methodologies
The amine-reactive nature of Fluorescent Red 630 Reactive makes it a versatile tool for a variety of cellular and subcellular imaging techniques. Its ability to covalently bind to proteins allows for stable and long-lasting fluorescent labeling.
Live Cell and Fixed Cell Imaging Techniques
This compound can be utilized for imaging both live and fixed cells. The fundamental principle behind its application in these techniques lies in its ability to react with primary amine groups on proteins. biotium.com
In live cell imaging , the membrane-permeant nature of the dye allows it to enter cells and react with intracellular proteins. This results in a generalized and stable cytoplasmic and nuclear protein labeling. Once conjugated, the dye is well-retained within the cell, enabling researchers to track cellular processes over time. The covalent nature of the bond ensures that the dye is not easily transferred to adjacent cells in a population.
For fixed cell imaging , cells are first treated with a fixative, such as formaldehyde, which cross-links proteins and preserves the cellular structure. Following fixation, the cells are often permeabilized to allow the dye to access intracellular compartments. This compound can then be used to stain the fixed proteins, providing a detailed and stable fluorescent signal for microscopic analysis. This is particularly useful for co-localization studies with other fluorescent probes or antibodies. The stable amide bonds formed between the dye and the proteins are resistant to the harsh conditions of some staining protocols. activemotif.com
| Imaging Technique | Principle of Staining with this compound | Key Advantages |
| Live Cell Imaging | The dye passively diffuses across the cell membrane and covalently binds to intracellular proteins via its amine-reactive group. | Enables real-time tracking of cellular dynamics; stable labeling for long-term studies. |
| Fixed Cell Imaging | The dye labels proteins in cells that have been preserved with fixatives, providing a snapshot of cellular morphology and protein distribution. | Compatible with immunofluorescence protocols; provides stable, long-lasting signal for high-resolution imaging. |
Labeling of Cellular Compartments and Structures
While this compound generally provides a broad staining of cellular proteins, it can be used for more targeted labeling of specific compartments and structures through conjugation to specific antibodies or probes. The succinimidyl ester group readily reacts with primary amines on antibodies, creating fluorescently labeled antibodies that can then be used in immunofluorescence (IF) or immunohistochemistry (IHC) to target specific proteins within cellular compartments like the mitochondria, nucleus, or plasma membrane.
Tracking of Cellular Processes (e.g., Proliferation, Movement, Morphology)
The stable, covalent labeling provided by amine-reactive dyes like this compound makes them suitable for long-term cell tracking studies. When a population of cells is labeled, the dye is passed on to daughter cells upon cell division. This results in a halving of the fluorescence intensity with each generation, a principle that is widely used to track cell proliferation by flow cytometry. thermofisher.com For microscopic tracking, the dye's bright and stable fluorescence allows for the monitoring of cell movement, changes in morphology, and interactions with other cells over extended periods. polscientific.com The use of far-red dyes like Fluorescent Red 630 is advantageous for long-term imaging as the longer wavelength light causes less phototoxicity and photobleaching compared to shorter wavelength dyes.
| Cellular Process | Application of this compound | Principle |
| Proliferation | Labeling of a cell population to monitor division over time. | The dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence per cell with each division. thermofisher.com |
| Movement | Tracking the migration of labeled cells in vitro or in vivo. | The stable fluorescence allows for the visualization of cell paths and dynamics. |
| Morphology | Imaging changes in cell shape and structure. | The uniform staining of cellular proteins provides a clear outline of the cell for morphological analysis. |
Intracellular Biothiol and Reactive Oxygen Species (ROS) Detection
While this compound itself is not a direct probe for biothiols or ROS, its core structure and reactive properties are relevant to the principles of probes designed for this purpose. Many fluorescent probes for detecting these species are designed with a reactive moiety that interacts with the target molecule, leading to a change in fluorescence.
For biothiol detection , probes are often designed to undergo a reaction with the thiol group of molecules like glutathione (B108866) (GSH), cysteine (Cys), or homocysteine (Hcy), which then "turns on" or shifts the fluorescence of the probe. mdpi.com Although this compound is amine-reactive, other probes with similar far-red emitting scaffolds are designed with thiol-reactive maleimide (B117702) groups for this purpose. thermofisher.comnih.govthermofisher.com
For ROS detection , various fluorescent probes are available that become fluorescent upon oxidation by species such as superoxide (B77818) or hydrogen peroxide. thermofisher.comresearchgate.netnih.govomicsonline.orgresearchgate.net Red fluorescent probes are particularly valuable for ROS detection as they minimize interference from cellular autofluorescence. thermofisher.comresearchgate.netnih.govomicsonline.org Probes like CellROX™ Deep Red, for example, are non-fluorescent in their reduced state and emit a bright red signal upon oxidation by ROS. thermofisher.comomicsonline.org While not its primary application, the hemicyanine scaffold of Fluorescent Red 630 is used in the design of some ROS-sensitive probes. nih.gov
Flow Cytometry Applications
Flow cytometry is a powerful technique for analyzing large populations of cells. Reactive fluorescent dyes play a crucial role in various flow cytometric assays, particularly in assessing cell viability.
Principles of Cell Viability Assessment Using Reactive Dyes
Amine-reactive dyes like this compound are widely used for fixable viability staining in flow cytometry. researchgate.netnih.govnih.govtcd.iebitesizebio.com The principle of this assay is based on the integrity of the cell membrane.
Live Cells : Cells with intact membranes are able to exclude the dye, resulting in minimal to no staining of intracellular proteins. Any reaction is limited to the proteins on the cell surface, leading to a dim fluorescent signal. researchgate.netnih.govbitesizebio.com
Dead Cells : Cells with compromised membranes cannot prevent the dye from entering the cytoplasm. The dye then reacts with the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal compared to live cells. researchgate.netnih.govbitesizebio.com
This difference in fluorescence intensity allows for the clear discrimination between live and dead cell populations in a flow cytometry histogram. A major advantage of using a reactive dye for this purpose is that the covalent bond formed is stable and can withstand fixation and permeabilization steps required for subsequent intracellular antibody staining. researchgate.netnih.govnih.govtcd.ie This "fixable viability" is crucial for complex, multi-color flow cytometry experiments where dead cells must be excluded from the analysis to prevent non-specific antibody binding and ensure data accuracy. researchgate.netnih.gov
| Cell State | Membrane Integrity | Dye Permeability | Fluorescence Intensity |
| Live | Intact | Low | Dim |
| Dead | Compromised | High | Bright |
Multicolor Flow Cytometry Panel Design Incorporating this compound
The integration of this compound and similar red-emitting fluorophores is a strategic component in the design of sophisticated multicolor flow cytometry panels. ptglab.combdbiosciences.com The primary goal of multicolor panel design is to enable the simultaneous analysis of multiple cellular markers, which provides a wealth of information from a single sample and allows for the examination of relationships between different targets. ptglab.combio-rad-antibodies.com
Successful panel design hinges on a thorough understanding of the flow cytometer's specific configuration, including its lasers, optical filters, and detectors. bdbiosciences.comabcam.com Most modern cytometers are equipped with multiple lasers, such as ultraviolet (355 nm), violet (405 nm), blue (488 nm), yellow (561 nm), and red (640 nm), which determine the range of fluorochromes that can be excited. bio-rad-antibodies.com The emitted fluorescence is then directed through a series of dichroic mirrors and filters to the appropriate detectors (photomultiplier tubes or PMTs). protilatky.cz For a fluorophore like this compound, which is optimally excited by a red laser (e.g., 633 nm He/Ne or 635-650 nm diode lasers), the emission is typically captured using a specific bandpass filter, such as a 630/20 nm filter, which allows light between 620 nm and 640 nm to pass through. abcam.comchemdad.com
A critical consideration in multicolor panel design is minimizing spectral overlap between different fluorochromes. abcam.com Spectral overlap occurs when the emission spectrum of one dye spills into the detection channel of another, potentially leading to false positive signals. bio-rad-antibodies.comprotilatky.cz While compensation techniques can correct for this, careful fluorochrome selection is paramount. bio-rad-antibodies.comabcam.com The relatively narrow emission bandwidth of some red dyes can be advantageous in this context. tocris.com
The brightness of the fluorochrome is another key factor. For detecting antigens with low expression levels or on rare cell populations, brighter dyes are preferred. abcam.com Conversely, dimmer fluorochromes are suitable for highly expressed antigens to avoid signal saturation. abcam.com The quantum yield of this compound can increase significantly when it is conjugated to a target protein, enhancing its brightness in application. chemdad.com
Table 1: Key Considerations for Incorporating this compound in Multicolor Flow Cytometry Panels
| Parameter | Guideline & Rationale |
| Instrument Configuration | Verify the presence of a compatible red laser (e.g., 633nm, 640nm) and appropriate emission filters (e.g., 630/20 nm or similar). bio-rad-antibodies.comabcam.com |
| Fluorochrome Selection | Choose other dyes in the panel to minimize spectral overlap with this compound's emission peak (~660 nm when conjugated). bio-rad-antibodies.comchemdad.com |
| Antigen Density | Assign bright fluorochromes to low-density antigens and dimmer ones to high-density antigens to optimize signal detection. abcam.com |
| Compensation Controls | Always include single-stained controls for each fluorochrome, including this compound, to accurately calculate and apply compensation. bio-rad-antibodies.com |
| FMO Controls | Use Fluorescence Minus One (FMO) controls to correctly identify positive populations and account for fluorescence spread from other channels. bio-rad-antibodies.com |
Cell Sorting and Phenotyping Methodologies
Fluorescence-Activated Cell Sorting (FACS) is a powerful extension of flow cytometry that enables the physical isolation of specific cell populations from a heterogeneous mixture based on their fluorescent properties. assaygenie.comakadeum.com This technique is invaluable for in-depth characterization and downstream applications of precisely defined cell subsets. akadeum.comfrontiersin.org
In this methodology, cells are first labeled with fluorescently tagged antibodies or dyes, such as this compound, that target specific cellular markers. assaygenie.com The labeled cell suspension is then passed through a flow cytometer, where individual cells are interrogated by lasers. frontiersin.org Based on the detected fluorescence signals (e.g., the red fluorescence from this compound) and light scatter properties (indicating cell size and granularity), the instrument assigns an electrical charge to each desired cell. akadeum.com These charged cells are then deflected by an electromagnetic field into separate collection tubes, achieving high-purity isolation. akadeum.com
FACS utilizing red fluorescent dyes is crucial for immunology, cancer biology, and stem cell research, allowing for the purification of specific immune cell subsets (like T-cells and B-cells), the isolation of rare cancer stem cells, or the characterization of differentiating cell lineages. assaygenie.comfrontiersin.org The ability to sort cells based on multiple parameters simultaneously makes it possible to dissect complex biological systems and identify novel cell phenotypes. akadeum.comnih.gov
The success of cell sorting experiments relies heavily on the quality of the initial sample preparation and the optimization of the staining protocol. bio-rad-antibodies.com It is essential to use viability dyes to exclude dead cells, which can non-specifically bind antibodies and exhibit autofluorescence, leading to inaccurate sorting. bio-rad-antibodies.com Furthermore, titrating antibody concentrations and using Fc blocking reagents are critical steps to minimize non-specific binding and ensure the specificity of the sorting process. abcam.com
Calibration and Standardization in Flow Cytometry
To ensure the accuracy, reliability, and reproducibility of flow cytometry data, especially in quantitative and multi-site studies, rigorous calibration and standardization procedures are essential. nih.govresearchgate.netcontractpharma.com These processes involve using standardized particles, often fluorescently labeled microspheres, to set up, characterize, and monitor the performance of the flow cytometer over time. nih.govcontractpharma.com
Calibration adjusts the instrument to translate the relative fluorescence intensity signals into standardized, quantitative units. Two common units are Molecules of Equivalent Soluble Fluorochrome (MESF) and Equivalent Number of Reference Fluorophores (ERF). nih.govresearchgate.net This is achieved by running calibration beads with known quantities of a specific fluorochrome, allowing for the creation of a standard curve that relates fluorescence intensity to the number of fluorescent molecules. researchgate.net This quantitative approach is critical for comparing results across different experiments or instruments. contractpharma.com
Standardization aims to ensure that a flow cytometer is performing within defined specifications and that results are comparable between different instruments and laboratories. nih.govcontractpharma.com This involves the daily use of setup beads, such as AlignFlow™ beads, which are available for various laser lines, including red lasers (630–640 nm). thermofisher.com These beads help to align the laser, optics, and fluidics, and to set target values for each detector, ensuring consistent instrument setup from day to day. contractpharma.comthermofisher.com
Key aspects of calibration and standardization include:
Performance Characterization: Regularly assessing instrument performance for optical alignment, sensitivity, and resolution in both fluorescence and light scatter channels. nih.gov
Fluorochrome-Specific Particles: Using beads labeled with the specific fluorochromes used in the experimental panel (or those with very similar spectral properties) provides the most accurate setup and calibration for quantitative assays. contractpharma.com
Monitoring Instrument Performance: Tracking key performance metrics over time allows for the early detection of issues with lasers, detectors, or fluidics, ensuring the integrity of the data. protilatky.czcontractpharma.com
By implementing robust calibration and standardization protocols, researchers can have greater confidence in their flow cytometry data, enabling the reliable analysis of cellular phenotypes and functions using dyes like this compound.
Advanced Fluorescence Microscopy Techniques
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that is highly reliant on fluorescent probes like this compound to generate detailed two- and three-dimensional images of biological specimens. evidentscientific.combsip.res.in A key feature of CLSM is its ability to perform optical sectioning, which involves acquiring in-focus images from selected depths within a thick sample while rejecting out-of-focus light. bsip.res.in This is achieved by using a pinhole aperture to block fluorescence from outside the focal plane, resulting in blur-free images with enhanced contrast and resolution compared to conventional widefield microscopy. bsip.res.in
In CLSM, a laser is used to excite the fluorophore at a specific point within the sample. For a dye like this compound, a red laser line (e.g., 633 nm) is employed for excitation. bsip.res.in The laser spot is scanned across the sample in a raster pattern to build a 2D image. By acquiring a series of these optical sections at different axial (Z) positions, a 3D reconstruction of the sample's structure can be generated. bsip.res.in
This technique is widely used for:
Localization Studies: Precisely mapping the distribution of specific proteins or structures within cells and tissues. evidentscientific.com
Co-localization Analysis: Simultaneously imaging multiple fluorophores to determine if different molecules are present at the same location. bsip.res.in
Live-Cell Imaging: Observing dynamic cellular processes in real-time. bsip.res.in
3D Reconstruction: Visualizing the complex three-dimensional architecture of cells and tissues. bsip.res.in
The choice of fluorophore is critical for successful CLSM. Dyes like BODIPY 630/650, which share a similar spectral range with this compound, are valued for their high fluorescence quantum yields and narrow emission bandwidths, which are ideal for confocal imaging. tocris.com
Two-Photon Excitation Microscopy (TPE)
Two-Photon Excitation (TPE) microscopy is a nonlinear optical imaging technique particularly well-suited for imaging deep within scattering biological tissues, up to a millimeter in thickness. wikipedia.org Unlike conventional one-photon fluorescence where a single high-energy photon excites the fluorophore, TPE uses the near-simultaneous absorption of two lower-energy (longer wavelength) photons. wikipedia.orgthermofisher.com
For a red-emitting dye, instead of using a single visible-light photon, TPE would typically use two near-infrared (NIR) photons. wikipedia.org This use of NIR light has two major advantages: it scatters less within biological tissue, and it reduces background autofluorescence, both of which contribute to a significantly greater penetration depth. wikipedia.orgrsc.org
Excitation is inherently localized to the tiny, femtoliter-sized focal volume of the laser beam, as the probability of two-photon absorption depends quadratically on the excitation intensity. wikipedia.orgresearchgate.net This localization provides optical sectioning without the need for a confocal pinhole, which increases the efficiency of fluorescence detection. wikipedia.org
Several fluorescent dyes are suitable for TPE, and those with long excited-state lifetimes, such as BODIPY 630-X, are particularly well-suited for this application. tocris.com TPE is widely used for intravital imaging of cellular processes in living animals, such as tracking lymphocyte motility in lymph nodes or observing neuronal activity. wikipedia.orgthermofisher.com
Table 2: Comparison of CLSM and TPE Microscopy
| Feature | Confocal Laser Scanning Microscopy (CLSM) | Two-Photon Excitation (TPE) Microscopy |
| Excitation Principle | One-photon absorption | Near-simultaneous two-photon absorption thermofisher.com |
| Excitation Wavelength | Visible light (e.g., 633 nm for red dyes) bsip.res.in | Near-infrared (longer wavelength) light wikipedia.org |
| Optical Sectioning | Confocal pinhole rejects out-of-focus light bsip.res.in | Excitation is localized to the focal volume wikipedia.org |
| Tissue Penetration | Limited by light scattering and absorption | Deeper penetration due to reduced scattering of NIR light wikipedia.org |
| Phototoxicity | Can be significant throughout the light cone | Reduced phototoxicity, confined to the focal point rsc.org |
| Primary Application | High-resolution imaging of fixed and live cells/tissues evidentscientific.com | Deep-tissue and intravital imaging of living animals wikipedia.org |
Super-Resolution Microscopy (e.g., dSTORM, STED)
Super-resolution microscopy (SRM) encompasses a family of techniques that bypass the diffraction limit of light, enabling visualization of cellular structures with nanoscale resolution. Several SRM modalities, including dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion), rely on the specific photophysical properties of fluorescent probes. tocris.comrsc.org
STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to "turn off" fluorescence at the periphery of the excitation spot. This effectively narrows the area from which fluorescence is emitted, thereby increasing resolution. Fluorophores suitable for STED must be able to be efficiently de-excited via stimulated emission. rsc.org
dSTORM , a single-molecule localization microscopy (SMLM) technique, relies on the ability of individual fluorophores to be photoswitched between a fluorescent "on" state and a dark "off" state. biotium.com By imaging only a sparse, random subset of molecules in each frame and then computationally localizing their precise positions, a composite super-resolved image is constructed over thousands of frames. chemie-brunschwig.ch
Red-emitting dyes are particularly valuable for SRM. The hydrophobic nature and photophysical properties of dyes based on the BODIPY core, such as BODIPY 630-X, make them suitable for various SRM applications, including dSTORM and STED. tocris.com Similarly, other dye families, like the Janelia Fluor® dyes, have been specifically engineered for these advanced imaging methods. tocris.comtocris.com The development of fluorogenic probes, which only become fluorescent upon binding to their target, is also crucial as it reduces background noise, leading to improved signal-to-noise ratios and ultimately, higher resolution. rsc.org
Fluorescence Polarization Assays
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, it emits partially polarized light. The degree of polarization is dependent on the molecule's rotational diffusion, which is in turn related to its size. When a small fluorescently labeled molecule (the tracer) binds to a larger molecule, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light.
This compound and its analogs like Dy-630 are utilized in FP assays due to their favorable spectral properties in the red region of the spectrum, which helps to minimize background fluorescence from biological samples. vulcanchem.commdpi.com A key application of these dyes in FP is for the characterization of protein-nucleic acid interactions. For instance, FP assays have been employed to study the transient binding of nucleotides to polymerases, a fundamental process in DNA replication and sequencing. google.com
In a typical FP assay to investigate nucleotide-polymerase binding, a polymerase is titrated with increasing concentrations of a fluorescently labeled nucleotide, such as one conjugated with Dy-630. The change in fluorescence polarization is monitored to determine the binding affinity (dissociation constant, Kd) of the nucleotide for the polymerase. google.com The components of such an assay are detailed in the table below.
| Assay Component | Role | Example |
| Fluorescent Tracer | A nucleotide labeled with a red-excitable fluorophore. | Dy-630 labeled dNTP |
| Binding Partner | The protein of interest whose interaction with the tracer is being studied. | DNA Polymerase (e.g., phi29 polymerase) |
| Template DNA | An oligonucleotide that provides the context for nucleotide binding to the polymerase. | A specific DNA template sequence |
| Assay Buffer | Provides the optimal chemical environment for the binding interaction. | Tris-HCl buffer with salts (e.g., NaCl, MgCl2) |
The data obtained from such experiments are crucial for understanding the kinetics of DNA synthesis and for the development of novel sequencing technologies. google.com
Fluorescence Lifetime Imaging Microscopy (FLIM)
Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that provides contrast based on the fluorescence lifetime of a fluorophore at each point in an image. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. This lifetime is an intrinsic property of a fluorophore but can be sensitive to its local microenvironment, such as ion concentration, pH, viscosity, and the presence of quenchers. researchgate.netacs.org This environmental sensitivity makes FLIM a powerful tool for quantitative imaging in cell biology. acs.org
Dy-630, a dye with spectral properties similar to this compound, exhibits significant changes in its fluorescence lifetime depending on its environment, making it a suitable probe for FLIM studies. researchgate.net For example, its lifetime increases dramatically when it is conjugated to a protein or when the viscosity of its solvent increases. researchgate.net This property can be exploited to study protein binding and conformational changes.
The table below summarizes the reported fluorescence lifetimes of Dy-630 in different environments, illustrating its sensitivity. researchgate.net
| Environment | Fluorescence Lifetime (τf) in nanoseconds (ns) | Fold Increase (relative to water) |
| Aqueous Solution | 0.2 | 1 |
| 40% Glycerol (increased viscosity) | 0.62 | 3.1 |
| Covalently bound to Bovine Serum Albumin (BSA) | 2.6 | 13 |
This significant, thirteen-fold increase in fluorescence lifetime upon binding to a protein like BSA demonstrates the utility of Dy-630 as a sensor for molecular interactions in FLIM-based assays. researchgate.net Researchers can use FLIM to distinguish between free and protein-bound populations of a Dy-630 labeled molecule within a living cell, providing spatial and quantitative information about cellular processes. acs.orgacs.org Furthermore, the distinct lifetime of Dy-630 allows for multiplexing experiments where it can be distinguished from other fluorophores with similar emission spectra but different lifetimes. acs.org
Förster Resonance Energy Transfer (FRET) Applications in Biosensing
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). google.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. This distance dependence makes FRET a "molecular ruler" for studying intermolecular and intramolecular distances in biological systems. researchgate.net
Red-absorbing dyes like Dy-630 are valuable components in FRET-based biosensors. google.comresearchgate.net They can serve as either the donor or the acceptor in a FRET pair. In one application, FRET is used to monitor the redox state of proteins. researchgate.net In such a system, a fluorescent dye like Dy-630 is attached to a redox protein that contains a prosthetic group (e.g., a heme group or a copper site) which can act as a quencher (acceptor). The absorption spectrum of the prosthetic group often changes with its redox state. This change in spectral overlap with the donor dye's emission spectrum leads to a change in FRET efficiency, allowing the protein's redox state to be monitored via the donor's fluorescence. researchgate.net
Another significant application is in FRET-based assays for DNA sequencing. google.com In one such method, a polymerase is labeled with a FRET donor, and incoming nucleotides are labeled with FRET acceptors, which could include dyes like Dy-630. When a nucleotide binds to the polymerase active site, the donor and acceptor are brought into close proximity, resulting in a detectable FRET signal. The sequence of these signals as different nucleotides bind allows for the determination of the DNA sequence in real-time. google.com
The use of Dy-630 and similar dyes as FRET quenchers has also been explored. acs.org Their ability to accept energy without significant fluorescence emission in certain contexts makes them effective dark quenchers in biosensors designed to report on specific molecular events, such as the presence of cAMP, through changes in fluorescence lifetime measured by FLIM. acs.org
Nucleic Acid-Based Research Applications
In Situ Hybridization (FISH) and Microarray Techniques
Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes. It relies on the use of fluorescently labeled nucleic acid probes that hybridize to the target sequence. The choice of fluorophore is critical for the sensitivity and specificity of the assay.
Dy-630 has been successfully employed as a fluorescent label for oligonucleotide probes in FISH applications. snu.ac.krnih.gov A notable example is its use in the detection of Porcine Circovirus Type 2 (PCV2) in infected tissues. In this research, oligonucleotide probes were labeled with Dy-630 to discriminate between different genotypes of the virus within single cells using confocal microscopy. nih.gov The researchers found that Dy-630 was particularly suitable for this application due to its heat stability and distinct red fluorescence, which allowed for clear differentiation from another fluorochrome (Atto 565) used in the same experiment and minimized interference from tissue autofluorescence, especially when avoiding green detection channels. nih.gov
The properties of Dy-630 that make it suitable for FISH and microarray experiments include its high molar extinction coefficient and good water solubility. biosyn.com These characteristics contribute to the generation of bright and specific signals, which are essential for the reliable detection of target nucleic acid sequences in complex biological samples. bocascientific.comsigmaaldrich.com
Automated DNA Sequencing Methodologies
The advent of automated DNA sequencing has revolutionized genomics. A cornerstone of many modern sequencing technologies is the use of fluorescently labeled nucleotides (dNTPs). As the DNA polymerase incorporates these labeled nucleotides into a growing DNA strand, the attached fluorophore is excited by a laser, and the emitted light is detected. The identity of the incorporated base is determined by the specific color of the fluorescence.
Dyes such as Dy-630 are listed as suitable fluorophores for labeling nucleotides in various advanced sequencing methods. google.comgoogle.com These include single-molecule sequencing approaches where the fluorescence from individual labeled nucleotides is detected as they are incorporated by a polymerase. google.com The spectral properties of red-emitting dyes are advantageous as they are excited by commonly available red lasers (e.g., 633 nm He/Ne or 635 nm diode lasers) and their emission is in a region with typically low autofluorescence from biological molecules, leading to a better signal-to-noise ratio. biosense.it
Furthermore, Dy-630 has been mentioned in the context of FRET-based sequencing methods, where it can act as an energy transfer acceptor on the nucleotide. google.com It is also relevant in methods that rely on detecting the transient binding of nucleotides to the polymerase-DNA complex, where the fluorescent label allows for the identification of the correct nucleotide before its incorporation. google.com
Design of Fluorescence-Signaling Nucleic Acid Probes
The design of effective fluorescence-signaling nucleic acid probes is fundamental to many molecular biology techniques, including real-time PCR, FISH, and microarray analysis. These probes are typically oligonucleotides that are covalently attached to one or more fluorescent dyes. The properties of the dye are a critical consideration in the design of these probes.
Dy-630 and similar reactive dyes are used to create a variety of labeled nucleic acid probes. biosyn.comgoogle.com A key characteristic of some hemicyanine dyes like Dy-630 is that their fluorescence quantum yield can increase significantly upon binding to a biomolecule, such as when a probe hybridizes to its target sequence or interacts with a protein. researchgate.net This property is highly desirable for probe design, as it can lead to a higher signal-to-background ratio, where the probe is "dark" when unbound and becomes bright upon binding.
In the design of dual-labeled probes, such as those used in TaqMan assays or molecular beacons, red-emitting dyes can be paired with appropriate quenchers. The increased availability of spectrally distinct and photostable dyes like Dy-630 expands the possibilities for multiplexing, allowing for the simultaneous detection of multiple targets in a single experiment. google.com Probes can be designed for high-throughput applications like microarrays, where the good water solubility and high extinction coefficient of Dy-630 contribute to reliable and bright signals. biosyn.com The ability to incorporate such dyes at the 5', 3', or internal positions of an oligonucleotide provides flexibility in probe design to optimize performance for specific applications. biosyn.com
Interactions with Biological Systems and Environmental Factors
Intracellular Localization Mechanisms and Design for Organelle Specificity
The precise localization of a fluorescent probe within a cell is paramount for studying the function and dynamics of specific organelles. The design of probes with high organelle specificity relies on exploiting the unique biochemical and biophysical properties of each subcellular compartment. rsc.orgmdpi.comresearchgate.net These strategies typically involve conjugating a fluorophore to a targeting moiety that directs its accumulation in the desired location. nih.gov
One of the most common strategies for targeting mitochondria involves leveraging the organelle's significant negative membrane potential. rsc.org Probes designed for this purpose often incorporate lipophilic, cationic structures, such as those found in rhodamine and cyanine (B1664457) derivatives. rsc.org These positive charges drive the accumulation of the dye within the mitochondrial matrix. For example, tetramethylrhodamine (B1193902) ethyl ester (TMRE) is a well-known lipophilic cation that specifically accumulates in active mitochondria due to the negative charge of the inner mitochondrial membrane. rsc.org
Conversely, targeting acidic organelles like lysosomes, which have an internal pH of approximately 4.5-5.5, requires a different approach. rsc.org A successful strategy involves using fluorophores attached to weakly basic groups, such as a morpholine (B109124) moiety. mdpi.com In the neutral pH of the cytoplasm (around 7.2), these amines are uncharged, allowing the probe to passively diffuse across cellular membranes. rsc.org Upon entering an acidic lysosome, the basic amine becomes protonated, rendering the probe positively charged and trapping it within the organelle, leading to a concentrated fluorescent signal. mdpi.com
The table below summarizes key design strategies for achieving organelle specificity.
| Targeting Strategy | Target Organelle | Underlying Principle | Example Moiety |
| Lipophilic Cations | Mitochondria | Accumulation driven by the negative mitochondrial membrane potential. rsc.org | Triphenylphosphonium (TPP), Rhodamine rsc.orgnih.gov |
| Weakly Basic Amines | Lysosomes | Protonation and trapping in an acidic environment (ion trapping). rsc.orgmdpi.com | Morpholine, Dimethylamine rsc.orgnih.gov |
| Specific Biomolecule Affinity | Various | Covalent binding or high-affinity non-covalent interaction with organelle-specific proteins or lipids. | Peptide sequences, enzyme substrates rsc.orgnih.gov |
These rational design principles enable researchers to visualize specific subcellular structures and processes with high fidelity.
Impact of pH on Fluorescent Red 630 Reactive Performance in Biological Media
The fluorescence of many organic dyes is sensitive to the pH of their immediate environment, a factor that is particularly relevant within the varied pH landscapes of cellular compartments. evidentscientific.com For red fluorescent dyes, this pH sensitivity can be either a useful feature for sensing or a confounding factor in quantitative imaging.
Some red fluorescent probes are explicitly designed to respond to pH changes. For instance, certain rhodamine derivatives utilize a pH-sensitive spirolactam ring. nih.gov Under neutral or basic conditions, the dye exists in a closed, non-fluorescent spirolactam form. In an acidic environment, such as that found in lysosomes, the ring opens, creating a π-conjugated system that is highly fluorescent. nih.gov Similarly, an oxazolidine-based red fluorescent probe demonstrated a 25-fold increase in fluorescence intensity at 630 nm when the pH was increased from 3.78 to 7.54, with a pKa of 4.65, making it suitable for imaging acidic organelles. nih.gov
The table below shows the pH-dependent fluorescence intensity of a representative red fluorescent probe. nih.gov
| pH | Relative Fluorescence Intensity at 630 nm (Arbitrary Units) |
| 3.78 | 100 |
| 4.21 | 250 |
| 4.68 | 600 |
| 5.02 | 1100 |
| 5.33 | 1400 |
| 6.01 | 2000 |
| 7.54 | 2500 |
Conversely, for applications where a stable signal is required across different compartments, pH-insensitive dyes are preferable. Many cyanine dyes, such as Cy5, which is spectrally similar to the 630 nm class, exhibit fluorescence intensity that is largely independent of pH in the physiological range (pH 4-10). bitesizebio.comlumiprobe.com This stability makes them reliable labels for quantitative measurements where pH may vary. lumiprobe.com Dyes from the Alexa Fluor family are also known for their chemical stability and ability to remain highly fluorescent over a wide pH range. bitesizebio.com
Photostability Considerations in Long-Term Imaging and Live Cell Studies
A critical limitation in long-term and super-resolution imaging is photobleaching, the light-induced, irreversible degradation of a fluorophore. nih.govbiocompare.com Dyes in the far-red spectrum, such as Alexa Fluor 633 and Cy5, are generally favored for live-cell studies because the lower-energy light used for their excitation is less phototoxic to cells. thermofisher.com However, even these dyes are susceptible to photobleaching under the intense and prolonged illumination required for time-lapse or super-resolution microscopy. thermofisher.comnih.gov
The photostability of a dye is an intrinsic property of its chemical structure. Different families of dyes exhibit varying degrees of resistance to photobleaching. For example, studies comparing far-red dyes have shown that Alexa Fluor 647 is significantly more photostable than Cy5. thermofisher.com Efforts to improve the photostability of cyanine dyes have included introducing a cyano (CN) group into the polymethine chain, which reduces the dye's reactivity with singlet oxygen and enhances its light fastness. rsc.orgresearchgate.net
Under intense irradiation, some red fluorescent dyes can undergo photoconversion to a species that fluoresces at a shorter wavelength, a phenomenon known as "photoblueing". nih.gov This has been observed for the rhodamine derivative Alexa Fluor 633, which can be photoconverted to a blue-shifted fluorescent species, potentially causing artifacts in multicolor imaging experiments. nih.gov
The following table compares the relative photostability of several far-red fluorescent dyes.
| Dye | Dye Class | Relative Photostability | Reference |
| Alexa Fluor 647 | Cyanine | High | thermofisher.com |
| Alexa Fluor 633 | Rhodamine | Moderate | thermofisher.com |
| Cy5 | Cyanine | Moderate to Low | thermofisher.com |
| Allophycocyanin | Phycobiliprotein | Low | thermofisher.com |
To mitigate photobleaching, experimental parameters can be optimized, such as minimizing laser power and exposure time, using high-quantum-efficiency detectors, and incorporating antifade reagents like Trolox into the imaging medium. biocompare.com
Influence of Microenvironment on Fluorescence Quantum Yield in Conjugates
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key determinant of a fluorophore's brightness. This parameter is not an immutable property of the dye but is highly sensitive to the local microenvironment. evidentscientific.combiotium.com Factors such as solvent polarity, temperature, and the presence of quenching species can significantly alter the quantum yield. evidentscientific.com
When a reactive dye is conjugated to a biomolecule, its microenvironment changes dramatically. The polarity of the local environment around the dye can affect the energy separation between the ground and excited states, thereby influencing the rates of radiative and non-radiative decay. evidentscientific.comnih.gov For many dyes, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield. rsc.org For example, the quantum yield of Rhodamine 6G is significantly higher in the more viscous and less polar ethylene (B1197577) glycol compared to water or methanol (B129727). purdue.edu
The table below illustrates the effect of the solvent environment on the fluorescence quantum yield of Rhodamine 6G. purdue.edu
| Solvent | Dielectric Constant | Fluorescence Quantum Yield (Φf) |
| Methanol | 32.6 | 0.44 |
| Water | 80.4 | 0.31 |
| Ethylene Glycol | 37.0 | 0.62 |
This sensitivity to the microenvironment underscores the importance of characterizing the photophysical properties of fluorescent conjugates in conditions that mimic their intended biological application.
Comparative Analyses with Other Fluorescent Probes
Comparative Advantages over Alexa Fluor Dyes (e.g., Alexa Fluor 647)
The Alexa Fluor family of dyes was developed to improve upon the performance of traditional fluorophores, offering enhanced brightness and photostability. Alexa Fluor 647, in particular, is a widely used alternative to Cy5. thermofisher.com While it represents a significant improvement over Cy5, Fluorescent Red 630 Reactive still holds key advantages.
Key Research Findings:
Fluorescence Quantum Yield: The most striking advantage of this compound is its exceptionally high fluorescence quantum yield (Φ), which is reported to be approximately 0.91. tocris.comrndsystems.com In contrast, the quantum yield of Alexa Fluor 647 is significantly lower, at around 0.33. vulcanchem.com This means that for every photon absorbed, this compound is nearly three times more likely to emit a fluorescent photon, resulting in an intrinsically brighter signal.
Photostability: Alexa Fluor 647 is considerably more photostable than Cy5. researchgate.netnih.gov However, for highly demanding applications that require prolonged or intense illumination, such as single-molecule localization microscopy, even Alexa Fluor 647 can exhibit performance limitations. biotium.com The robust nature of the BODIPY structure gives this compound exceptional photostability, making it a preferred choice for such advanced imaging techniques. biotium.combioscience.co.uk
Chemical Stability: The core structure of BODIPY dyes is known for its excellent chemical stability and relative insensitivity to environmental factors like pH. tocris.commdpi.com While Alexa Fluor dyes are also stable across a range of conditions, the inherent robustness of the BODIPY fluorophore is a notable feature.
| Property | This compound | Alexa Fluor 647 |
|---|---|---|
| Excitation Max (nm) | ~630 nm axispharm.com | ~650 nm researchgate.net |
| Emission Max (nm) | ~650 nm axispharm.com | ~668 nm researchgate.net |
| Quantum Yield (Φ) | ~0.91 tocris.comvulcanchem.com | ~0.33 vulcanchem.com |
| Extinction Coefficient (ε) (M-1cm-1) | ~100,000 tocris.comrndsystems.com | ~250,000 |
| Brightness (ε × Φ) | ~91,000 | ~82,500 |
| Key Advantage | Significantly higher quantum yield. vulcanchem.com | Higher extinction coefficient, good photostability. researchgate.net |
Distinctions from Other BODIPY Fluorophores
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core is a versatile scaffold that can be chemically modified to produce a wide array of fluorophores spanning the visible spectrum. thermofisher.com this compound possesses specific characteristics that distinguish it within this family.
Key Research Findings:
Spectral Range: Many of the original and most common BODIPY dyes, such as BODIPY FL, emit in the green part of the spectrum and are characterized by small Stokes shifts. nih.gov this compound is the result of chemical modifications designed to push the absorption and emission spectra into the far-red region (Abs/Em ~630/650 nm). thermofisher.comnih.gov This red-shifting is crucial for avoiding autofluorescence from biological samples, which is most prominent at shorter wavelengths. rsc.org
Structural Modifications: The specific spectral properties of Fluorescent Red 630 are achieved through strategic substitutions on the BODIPY core. nih.gov Furthermore, reactive versions of the dye often incorporate a linker arm, such as a seven-atom aminohexanoyl ("X") spacer, between the fluorophore and the reactive group (e.g., NHS ester). tocris.comrndsystems.com This spacer minimizes the potential for adverse interactions between the hydrophobic dye and the biomolecule to which it is conjugated, helping to preserve the biomolecule's function. tocris.comrndsystems.com
Hydrophobicity: Like many BODIPY dyes, Fluorescent Red 630 is relatively nonpolar and hydrophobic. tocris.comrndsystems.com This property makes it particularly well-suited for labeling lipids and staining cell membranes, applications where charged or more hydrophilic dyes would be less effective. tocris.com
Strategic Selection of this compound for Multiplexed Research
Multiplexed fluorescence imaging, where multiple targets are visualized simultaneously, places stringent demands on the chosen fluorophores. This compound is an excellent strategic choice for such applications for several reasons.
Key Research Findings:
Reduced Spectral Overlap: A hallmark of BODIPY dyes is their characteristically narrow and sharp absorption and emission peaks. axispharm.comnih.gov This narrow emission bandwidth is highly advantageous for multiplexing, as it significantly reduces spectral bleed-through or "crosstalk" into adjacent detection channels. axispharm.com This leads to cleaner data and more reliable co-localization analysis.
Compatibility with Common Fluorophores: The far-red emission of this compound places it in a spectral window that is compatible with a wide range of commonly used fluorophores. nih.gov It can be easily combined with blue (e.g., DAPI), green (e.g., GFP, Alexa Fluor 488), and orange (e.g., mOrange, Cy3) fluorophores in multicolor experiments with minimal spectral interference. nih.govnih.gov
Optimal Signal-to-Noise Ratio: Biological tissues and cells contain endogenous molecules (e.g., NAD(P)H, flavins) that fluoresce, creating a background "autofluorescence" that is strongest in the blue and green regions of the spectrum. rsc.org By exciting and detecting fluorescence in the far-red region (>630 nm), where this compound operates, researchers can largely bypass this autofluorescence, resulting in a dramatically improved signal-to-noise ratio and enhanced detection sensitivity. rsc.org
Instrument Compatibility: The excitation and emission maxima of this compound are well-matched to the common 633 nm He-Ne laser and 635 nm red diode lasers found on many confocal microscopes and flow cytometers. biotium.com It is also compatible with standard Cy5 filter sets, allowing for its seamless integration into existing imaging protocols and platforms without the need for specialized hardware. ruixibiotech.comnih.gov
Challenges and Limitations in Research Applications
Potential for Non-Specific Labeling in Complex Biological Samples
Non-specific labeling, where the dye binds to unintended cellular components, can be a significant source of background noise and artifacts in fluorescence microscopy. This can occur through both non-covalent and covalent interactions. While covalent labeling is designed to be specific, residual reactivity or interactions with highly abundant molecules can lead to off-target labeling.
Non-covalent binding, driven by forces like hydrophobic interactions and electrostatic forces, is a common cause of non-specific signals. rsc.org Several strategies can be employed to minimize this issue:
Washing Steps: Thorough and stringent washing protocols after the labeling step are essential to remove unbound or loosely bound dye molecules.
Blocking Agents: The use of blocking agents, such as bovine serum albumin (BSA) or skim milk, can help to saturate non-specific binding sites on cells and tissues before the application of the fluorescent probe. rsc.org
Detergents: Including low concentrations of mild detergents, like Tween 20, in washing buffers can help to disrupt weak, non-specific hydrophobic interactions. bitesizebio.com
Dye Concentration Optimization: Using the lowest effective concentration of the dye can reduce the likelihood of non-specific binding without compromising the signal from the target molecule. labinsights.nl
Steric Protection: Encapsulating the dye in a protective molecular shell can prevent undesired intermolecular interactions with off-target biological sites. rsc.org
Considerations for Signal-to-Noise Ratio in Low-Light Imaging
In low-light imaging scenarios, such as when imaging rare targets or performing live-cell imaging over extended periods to minimize phototoxicity, achieving a high signal-to-noise ratio (SNR) is critical. svi.nl The SNR is a measure of how well the true signal can be distinguished from the background noise. svi.nl
Key sources of noise in fluorescence microscopy include:
Photon Shot Noise: This is a fundamental property of light and results from the statistical fluctuations in the arrival of photons at the detector. evidentscientific.com It is more pronounced at low light levels.
Detector Noise: This includes dark current (thermal noise generated by the detector) and readout noise (noise introduced during the conversion of the signal to a digital value). svi.nlpiimaging.com
Autofluorescence: This is the natural fluorescence emitted by some biological structures (e.g., mitochondria, collagen) that can obscure the signal from the fluorescent probe. svi.nl
Optimizing the SNR in low-light conditions involves a multi-faceted approach, including selecting bright and photostable dyes, using high-quality detectors with low noise characteristics, and employing image processing techniques to reduce background noise. svi.nlpiimaging.com For confocal microscopy, typical SNR values for low-quality images are around 5-10, while high-quality images can have an SNR greater than 30. svi.nl
Photobleaching Mitigation Strategies for Extended Imaging Durations
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. bitesizebio.comnih.gov This is a major limitation for long-term imaging experiments, as it reduces the signal intensity over time. mdpi.com Photobleaching occurs when the dye molecule in an excited state undergoes a chemical reaction, often with molecular oxygen, that renders it non-fluorescent. nih.govrsc.org
Several strategies can be employed to mitigate photobleaching:
Reduce Excitation Light Intensity and Exposure Time: The most direct way to reduce photobleaching is to minimize the amount of light the sample is exposed to. bitesizebio.com This can be achieved by using the lowest possible laser power and the shortest exposure times necessary to obtain a sufficient signal.
Use of Antifade Reagents: Mounting media containing antifade reagents, such as Vectashield or ProLong, can help to reduce photobleaching by scavenging free radicals. bitesizebio.com
Selection of Photostable Dyes: Newer generations of fluorescent dyes, such as the Alexa Fluor and DyLight series, are engineered to be more resistant to photobleaching. bitesizebio.com
Oxygen Scavenging Systems: In some applications, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used to reduce the concentration of molecular oxygen in the sample, thereby minimizing a key pathway for photobleaching. nih.gov
Triplet State Quenchers: Certain molecules can act as triplet state quenchers, de-exciting the fluorophore from its long-lived triplet state before it can undergo a destructive chemical reaction. nih.gov
Co-illumination with Red-Shifted Light: For some fluorescent proteins, co-illumination with red-shifted light can help to depopulate the dark triplet state, reducing photobleaching. biorxiv.org
Influence of Intracellular Environment on Dye Performance (e.g., pH, concentration)
The performance of fluorescent dyes can be significantly influenced by the local intracellular environment.
pH Sensitivity: The fluorescence intensity of many dyes is pH-dependent. researchgate.net For instance, some dyes exhibit increased fluorescence in more basic environments and decreased fluorescence in acidic conditions. researchgate.net Therefore, it is crucial to consider the pH of the specific cellular compartment being imaged and to select a dye that is stable and performs optimally within that pH range. researchgate.netresearchgate.net Changes in intracellular pH can occur during various cellular processes, and this can affect the fluorescence signal independently of the concentration of the labeled molecule. nih.gov For example, a study on a two-photon ratiometric pH nanoprobe showed a linear increase in the fluorescence intensity ratio as the pH increased from 4.0 to 6.5, making it suitable for tracking lysosomal pH. acs.org
Concentration Effects (Quenching): At high concentrations, fluorescent dyes can exhibit self-quenching, a phenomenon where the fluorescence intensity decreases. researchgate.netatto-tec.com This can be caused by the formation of non-fluorescent dimers or aggregates, or by collisional quenching where an excited dye molecule transfers its energy to another dye molecule in the ground state without emitting a photon. researchgate.netatto-tec.comnih.gov This "concentration quenching" is an important consideration when labeling abundant targets or when there is a possibility of dye aggregation. atto-tec.com The inner filter effect, where the excitation or emission light is absorbed by other dye molecules in the sample, can also lead to a reduction in the measured fluorescence intensity at high concentrations. nih.govlabbot.bio
Optical Overlap in Multicolor Experiments and Spectral Unmixing Strategies
In multicolor fluorescence microscopy, where multiple fluorescent probes are used simultaneously, spectral overlap can be a significant challenge. aatbio.com This occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. aatbio.com For example, while Fluorescent Red 630 reactive has a distinct red emission, its spectrum might still have some overlap with other red or far-red dyes. researchgate.netnih.gov
Spectral Unmixing:
Key steps in spectral unmixing include:
Acquiring Reference Spectra: A sample containing only one of the fluorophores is imaged to obtain its pure emission spectrum. This is done for each dye used in the experiment. expertcytometry.com
Acquiring the Image of the Mixed Sample: The multicolor sample is then imaged, capturing the entire emission spectrum at each pixel. expertcytometry.com
Linear Unmixing Algorithm: A computational algorithm, often based on methods like singular value decomposition (SVD), is used to solve a set of linear equations that unmix the contributions of each fluorophore from the mixed spectral data. radiologykey.comnumberanalytics.com
This technique allows for the reliable separation of even highly overlapping fluorophores, enabling more accurate quantitative analysis in complex multicolor experiments. nih.govmicroscopist.co.uk
Future Directions and Emerging Research Avenues
Development of Next-Generation Fluorescent Red 630 Reactive Derivatives with Enhanced Functionality
The development of new and improved fluorescent probes is a primary focus of research. For derivatives of Fluorescent Red 630, the goal is to create next-generation dyes with superior performance characteristics.
Rational Design for Improved Photophysical Characteristics
The rational design of fluorophores allows for the targeted improvement of their optical properties. rsc.org Key areas of development include:
Increased Brightness and Photostability: A major goal is to enhance the intrinsic brightness of Fluorescent Red 630 derivatives. This can be achieved by increasing the molar absorption coefficient and the fluorescence quantum yield. acs.orgnih.gov Strategies include modifying the core structure of the dye to create a more rigid and planar conformation, which can reduce non-radiative decay pathways and lead to brighter, more photostable probes. youtube.com For instance, the creation of dyad fluorophores, which consist of an absorbing antenna chromophore linked to an acceptor emitter, has been shown to increase the molar absorption coefficient significantly while retaining a high quantum yield. acs.orgnih.gov
Tuning of Excitation and Emission Spectra: Shifting the excitation and emission wavelengths further into the near-infrared (NIR) region (700-900 nm) is highly desirable for in vivo imaging. acs.org This is because longer wavelengths experience less scattering and absorption by biological tissues, leading to deeper tissue penetration and reduced autofluorescence. acs.org Modifications to the dye's chemical structure, such as extending the π-conjugated system, can achieve these red shifts. acs.orgrsc.org
Reduced Environmental Sensitivity: While some applications leverage the sensitivity of a dye's fluorescence to its local environment, for many labeling applications, a probe that maintains consistent fluorescence regardless of its surroundings is preferred. Future derivatives may be engineered to be less susceptible to changes in polarity and viscosity, ensuring more reliable and quantifiable measurements. researchgate.net
Engineering for Targeted Biological Analytes and Processes
Beyond general protein labeling, the future lies in creating "smart" probes that can report on specific biological events. nih.gov This involves incorporating functionalities that allow the dye to respond to specific analytes or cellular processes.
Activatable Probes: These probes are designed to be "off" (non-fluorescent) until they interact with their specific target, at which point they become "on" (fluorescent). This "turn-on" mechanism significantly improves the signal-to-noise ratio by minimizing background fluorescence. nih.gov This can be achieved by attaching a quencher molecule that is cleaved or removed upon interaction with the target analyte.
Biosensors: Fluorescent Red 630 derivatives can be incorporated into biosensors to detect specific ions, small molecules, or changes in the cellular environment like pH. bohrium.comannualreviews.org For example, a derivative could be designed to change its fluorescence properties upon binding to calcium ions, allowing for the visualization of calcium signaling in real-time.
Targeted Delivery: To improve specificity and reduce off-target labeling, future derivatives will be conjugated to molecules that target specific cellular compartments or proteins. mdpi.com This could involve linking the dye to antibodies, peptides, or small molecule ligands that have high affinity for a particular biological target. mdpi.com
Integration with Novel Imaging Modalities and Systems
The development of advanced imaging techniques necessitates the parallel evolution of fluorescent probes. Fluorescent Red 630 and its future derivatives are poised to play a significant role in these cutting-edge applications.
Super-Resolution Microscopy (SRM): Techniques like Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM) have broken the diffraction limit of light, enabling visualization of subcellular structures with unprecedented detail. bohrium.comfrontiersin.org The development of Fluorescent Red 630 derivatives with specific photophysical properties, such as photoswitching capabilities, is crucial for their effective use in these methods. bohrium.comfrontiersin.orgnih.gov
Multiplexed Imaging: The ability to visualize multiple targets simultaneously is essential for understanding complex biological systems. bohrium.com With a growing palette of fluorescent proteins and dyes available, Fluorescent Red 630 derivatives with narrow emission spectra are needed to minimize spectral overlap and allow for more accurate multi-color imaging. biotium.com
In Vivo Imaging: The push towards imaging whole organisms requires probes that are bright, photostable, and emit in the near-infrared spectrum to penetrate deep into tissues. acs.orgnih.gov Next-generation Fluorescent Red 630 derivatives will be optimized for these demanding applications.
Expansion of Applications in Mechanistic Biological Studies
As fluorescent probes become more sophisticated, their application in dissecting complex biological mechanisms will expand.
Single-Molecule Tracking: Observing the movement of individual molecules within a living cell can provide profound insights into their function. Bright and photostable derivatives of Fluorescent Red 630 will enable longer tracking times and the study of dynamic processes at the single-molecule level. acs.orgnih.gov
Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for studying molecular interactions. By pairing a Fluorescent Red 630 derivative with a suitable donor fluorophore, researchers can measure the proximity of two molecules and study protein-protein interactions or conformational changes in real-time. acs.org
Long-Term Live-Cell Imaging: Studying cellular processes over extended periods requires probes that are not only photostable but also have low cytotoxicity. worldscientific.com The development of biocompatible Fluorescent Red 630 derivatives will be critical for long-term imaging studies without perturbing the normal physiology of the cells. worldscientific.com
Computational Modeling and Prediction of Reactive Dye Behavior
Computational chemistry and modeling are becoming indispensable tools in the design and development of new fluorescent dyes. mdpi.comresearchgate.net
Predictive Design: Quantum chemical calculations can be used to predict the photophysical properties of a dye before it is synthesized, saving time and resources. acs.orgmdpi.com This allows for the in silico screening of large numbers of potential structures to identify the most promising candidates for development. mdpi.com
Understanding Dye-Protein Interactions: Molecular dynamics simulations can provide insights into how a reactive dye like Fluorescent Red 630 interacts with a protein upon conjugation. This can help to predict how the dye will affect the protein's function and can guide the design of linkers that minimize these effects.
Modeling Environmental Effects: Computational models can also be used to predict how the fluorescence of a dye will be affected by its local environment. mdpi.com This information is crucial for the development of both environmentally sensitive and insensitive probes.
Standardization and Reproducibility in Fluorescent Labeling Protocols
Ensuring the reliability and reproducibility of fluorescence-based experiments is a critical challenge in the field.
Standardized Protocols: There is a growing need for standardized protocols for fluorescent labeling and data analysis. nih.govacs.orgresearchgate.net This includes establishing best practices for determining the degree of labeling (DOL), removing unconjugated dye, and quantifying fluorescence intensity. thermofisher.compromega.com.au
Reference Materials: The development of well-characterized reference materials, such as fluorescently labeled proteins with a known DOL, would provide a valuable tool for calibrating instruments and validating experimental results.
Open Data and Reporting Standards: Encouraging the use of open data formats and detailed reporting of experimental parameters in publications will enhance the transparency and reproducibility of research using fluorescent probes. nih.gov
Q & A
Q. What protocols ensure reproducibility when using this compound in longitudinal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
